molecular formula C9H11ClMgS B6333980 4-(Ethylthio)benzylmagnesium chloride, 0.25M in Diethyl Ether CAS No. 1187164-17-5

4-(Ethylthio)benzylmagnesium chloride, 0.25M in Diethyl Ether

Cat. No. B6333980
CAS RN: 1187164-17-5
M. Wt: 211.01 g/mol
InChI Key: YWIZLDGXJUZRLC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Ethylthio)benzylmagnesium chloride, 0.25M in Diethyl Ether, is a Grignard reagent commonly used in organic synthesis. It is a highly reactive compound, and its use is associated with a wide range of reactions. It is a versatile reagent, and its use can be applied to a variety of different reactions, including the synthesis of esters, amides, and alcohols. It is a relatively safe reagent to use in the laboratory, and its use for laboratory experiments has many advantages.

Scientific Research Applications

4-(Ethylthio)benzylmagnesium chloride, 0.25M in Diethyl Ether, has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of different compounds, including esters, amides, and alcohols. It has also been used in the synthesis of peptides, polymers, and other organic compounds. In addition, it has been used in the synthesis of pharmaceuticals, and it has been used to study the structure and properties of various organic molecules.

Mechanism of Action

The mechanism of action of 4-(Ethylthio)benzylmagnesium chloride, 0.25M in Diethyl Ether, is based on the formation of a Grignard reagent. The Grignard reagent is formed when the magnesium-halide complex reacts with the 4-(ethylthio)benzyl chloride. The resulting Grignard reagent is highly reactive, and it can be used to form a variety of different compounds, depending on the reaction conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Ethylthio)benzylmagnesium chloride, 0.25M in Diethyl Ether, are not well understood. It is known that it is highly reactive, and it can be used to form a variety of different compounds. However, the exact biochemical and physiological effects of these compounds are not known.

Advantages and Limitations for Lab Experiments

The use of 4-(Ethylthio)benzylmagnesium chloride, 0.25M in Diethyl Ether, in laboratory experiments has a number of advantages. It is a relatively safe reagent to use, and it is relatively easy to handle. It is also a highly reactive compound, and it can be used to form a variety of different compounds. However, it is important to note that it is a highly reactive compound, and it can be dangerous if not handled properly.

Future Directions

There are a number of potential future directions for the use of 4-(Ethylthio)benzylmagnesium chloride, 0.25M in Diethyl Ether. It could be used in the synthesis of new pharmaceuticals and other organic compounds. It could also be used in the study of the structure and properties of various organic molecules. In addition, it could be used in the synthesis of polymers and other materials. Finally, it could be used to study the biochemical and physiological effects of various compounds.

Synthesis Methods

4-(Ethylthio)benzylmagnesium chloride, 0.25M in Diethyl Ether, is synthesized by reaction of 4-(ethylthio)benzyl chloride with a magnesium-halide complex in diethyl ether. The reaction is typically carried out at room temperature, and the reaction is complete in about one hour. The reaction is exothermic, and the resulting product is a white, viscous liquid.

properties

IUPAC Name

magnesium;1-ethylsulfanyl-4-methanidylbenzene;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11S.ClH.Mg/c1-3-10-9-6-4-8(2)5-7-9;;/h4-7H,2-3H2,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIZLDGXJUZRLC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)[CH2-].[Mg+2].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClMgS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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